molecular formula C12H12F3N3O2 B6506329 3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1351622-59-7

3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6506329
CAS No.: 1351622-59-7
M. Wt: 287.24 g/mol
InChI Key: AAPZREOMDAVFCZ-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which are known to have a wide range of applications in medicine and as catalysts . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals for its bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, (thio)urea derivatives are commonly used as organocatalysts in organic chemistry . A method for the trifluoromethylation of secondary amines has been developed .


Chemical Reactions Analysis

Urea derivatives can activate substrates and stabilize developing negative charges in transition states, making them effective organocatalysts . Trifluoromethyl groups can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to be lipophilic and can enhance interactions at nonpolar interfaces .

Future Directions

The use of (thio)urea derivatives and trifluoromethyl groups in organic chemistry and medicinal chemistry is a rapidly growing field . Future research may explore new synthesis methods, applications, and mechanisms of action for similar compounds.

Biochemical Analysis

Biochemical Properties

3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thioglycoside donors, activating them at room temperature . This interaction is crucial for the glycosylation process, which is essential for the formation of glycosidic linkages in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form electron donor-acceptor complexes with thiophenols, leading to significant changes in cellular redox states . This modulation can impact various cellular processes, including oxidative stress responses and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a powerful thiophile, activating thioglycoside donors and stabilizing transition states through hydrogen bonding . This mechanism is crucial for its role in promoting organic transformations and stabilizing partially developing negative charges in transition states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under mild conditions and can activate thioglycoside donors efficiently

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation can impact its activity and function, making it crucial to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles, influencing its activity and function within the cell.

Properties

IUPAC Name

1-(5-oxopyrrolidin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c13-12(14,15)8-3-1-2-4-9(8)18-11(20)17-7-5-10(19)16-6-7/h1-4,7H,5-6H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZREOMDAVFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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